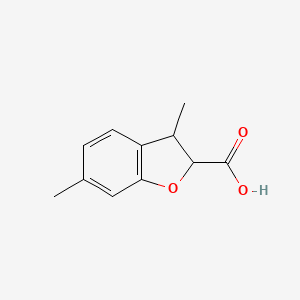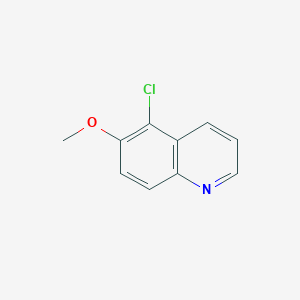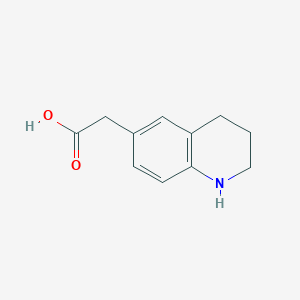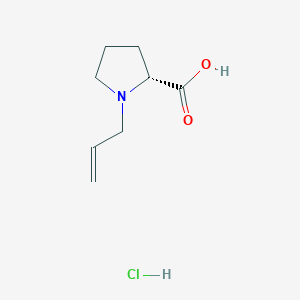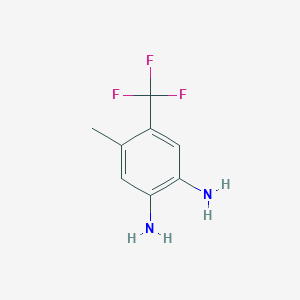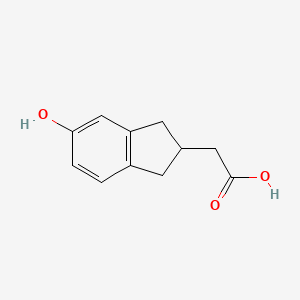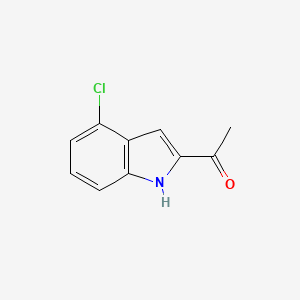
1-(4-chloro-1H-indol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-1H-indol-2-yl)ethanone is an indole derivative characterized by the presence of a chloro substituent at the fourth position of the indole ring and an ethanone group at the second position. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and presence in various natural products.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Claisen–Schmidt Condensation: This reaction involves the condensation of 3-acetyl-2-chloroindole with various aromatic aldehydes in the presence of a base like potassium hydroxide, often under solvent-free conditions or using solvents like 1,4-dioxane.
Industrial Production Methods: Industrial production typically involves large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions, are common in industrial settings.
Types of Reactions:
Oxidation: The ethanone group can undergo oxidation to form carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(4-chloro-1H-indol-2-yl)acetic acid.
Reduction: 1-(4-chloro-1H-indol-2-yl)ethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
1-(4-Chloro-1H-indol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1-(4-chloro-1H-indol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro substituent and ethanone group play crucial roles in its binding affinity and specificity.
相似化合物的比较
1-(1H-Indol-2-yl)ethanone: Lacks the chloro substituent, leading to different reactivity and biological activity.
1-(1-methyl-1H-indol-3-yl)ethanone: Contains a methyl group instead of a chloro group, affecting its chemical properties and applications
Uniqueness: 1-(4-Chloro-1H-indol-2-yl)ethanone is unique due to the presence of the chloro substituent, which enhances its reactivity in substitution reactions and may improve its biological activity compared to non-chlorinated analogs.
属性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
1-(4-chloro-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-5,12H,1H3 |
InChI 键 |
ILJIGDRTFMVWLH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(N1)C=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


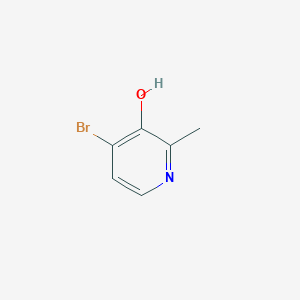
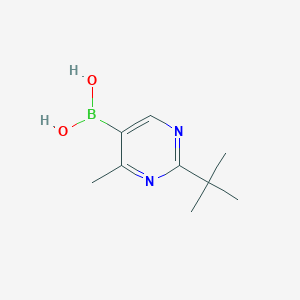
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)

